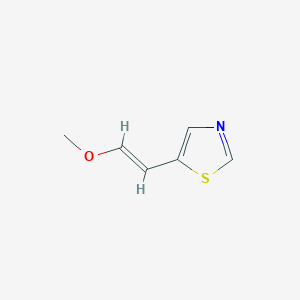

5-(2-Methoxyethenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-methoxyethenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-3-2-6-4-7-5-9-6/h2-5H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOYCSJLHPOLGX-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Methoxyethenyl 1,3 Thiazole and Its Derivatives

Retrosynthetic Analysis of the 1,3-Thiazole Core and the 2-Methoxyethenyl Side Chain

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler precursors. For 5-(2-methoxyethenyl)-1,3-thiazole, two primary disconnections are considered:

Disconnection of the Thiazole (B1198619) Ring: The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. A common and effective retrosynthetic disconnection breaks the C(4)-C(5) and S(1)-C(2) bonds. This approach leads back to two fundamental building blocks: a thioamide (containing the S-C-N fragment) and an α-halocarbonyl compound (providing the remaining carbon atoms of the ring). This strategy is the basis for the widely used Hantzsch thiazole synthesis and its many variations.

Disconnection of the 2-Methoxyethenyl Side Chain: The bond between the thiazole C5 carbon and the vinyl group is a key point for disconnection. This suggests a precursor molecule of 5-formyl-1,3-thiazole or a related 5-thiazole carbonyl compound. The methoxyethenyl group can then be formed through an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These reactions are powerful tools for creating carbon-carbon double bonds from carbonyl compounds.

This dual-pronged retrosynthetic approach provides a logical framework for designing a convergent synthesis, where the thiazole core and the side chain are constructed in separate or sequential steps.

Classical and Contemporary Approaches to Thiazole Ring Formation

The construction of the thiazole nucleus is a well-established area of heterocyclic chemistry, with both classical and modern methods available to synthetic chemists. nih.gov

Hantzsch-Type Condensations and their Adaptation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for preparing thiazole derivatives. nih.govkuey.net The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. bepls.com The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

The versatility of the Hantzsch synthesis lies in its tolerance for a wide variety of substituents on both the thioamide and the α-halocarbonyl components, allowing for the preparation of thiazoles with diverse substitution patterns at positions 2, 4, and 5. tandfonline.com Adaptations to the classical conditions have been developed to improve yields, shorten reaction times, and accommodate sensitive functional groups. researchgate.netnih.gov These modifications often involve the use of different solvents, bases, or catalysts.

Table 1: Examples of Hantzsch-Type Thiazole Synthesis

| Thioamide Precursor | α-Halocarbonyl Precursor | Product | Reference |

|---|---|---|---|

| Thiourea | α-Halo Ketones/Esters | 2-Aminothiazole derivatives | nih.govkuey.net |

| N-Phenylthiourea | Chloroacetone | 2-(Phenylamino)-4-methylthiazole | kuey.net |

Cyclization Reactions of Thioamides and α-Halocarbonyl Compounds

This category represents a broader class of reactions that build upon the principles of the Hantzsch synthesis. The core transformation remains the reaction between a molecule containing an S-C-N unit (like thioamides, thioureas, thiosemicarbazides) and a three-carbon unit, typically an α-halocarbonyl compound. nih.govtandfonline.com The reaction is a powerful tool for creating thiazole rings with various substituents. For instance, using thiourea yields 2-aminothiazoles, while substituted thioamides provide access to 2-alkyl or 2-aryl thiazoles. nih.gov The choice of the α-halocarbonyl compound determines the substituents at the C4 and C5 positions of the resulting thiazole ring.

The reaction mechanism generally involves the formation of a hydroxythiazoline intermediate, which then dehydrates to furnish the final aromatic thiazole product. nih.gov In some cases, this intermediate can be isolated.

Emerging One-Pot and Multicomponent Reactions for Thiazole Synthesis

To improve synthetic efficiency and align with the principles of green chemistry, significant effort has been directed toward developing one-pot and multicomponent reactions (MCRs) for thiazole synthesis. bepls.com These strategies combine multiple synthetic steps into a single operation without the need to isolate intermediates, thereby saving time, reagents, and solvents. nih.govnih.gov

MCRs for thiazoles often involve the in-situ generation of one of the key reactants. For example, a three-component reaction can bring together an aldehyde, thiosemicarbazide, and an α-haloketone to produce complex thiazole derivatives in a single step. nih.gov Other innovative approaches utilize chemoenzymatic methods, where an enzyme catalyzes one or more steps of the reaction sequence, often leading to high yields under mild conditions. nih.govresearchgate.net These modern methods offer a rapid and efficient alternative to traditional multi-step sequences for accessing diverse thiazole structures. thieme-connect.comresearchgate.net

Table 2: Comparison of Thiazole Synthesis Methodologies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hantzsch Synthesis | Condensation of a thioamide and an α-halocarbonyl. bepls.com | Reliable, versatile, well-established. nih.gov | May require harsh conditions, use of toxic haloketones. bepls.com |

| Cook-Heilborn Synthesis | Reaction of α-aminonitriles with carbon disulfide or related reagents. pharmaguideline.com | Provides access to 5-aminothiazoles. | Limited to specific substitution patterns. |

| Multicomponent Reactions | Three or more reactants combine in a single pot. thieme-connect.comresearchgate.net | High efficiency, atom economy, rapid access to complexity. nih.gov | Reaction discovery and optimization can be challenging. |

Strategies for Constructing the 2-Methoxyethenyl Side Chain

Once the thiazole core, functionalized with a carbonyl group at the C5 position (e.g., 5-formyl-1,3-thiazole), is secured, the focus shifts to the construction of the 2-methoxyethenyl side chain. Olefination reactions are the primary methods for achieving this transformation.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig reaction and its modifications are cornerstone methods in organic synthesis for converting aldehydes and ketones into alkenes. lumenlearning.commasterorganicchemistry.com

The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with a carbonyl compound. lumenlearning.com For the synthesis of this compound, 5-formyl-1,3-thiazole would be treated with methoxymethylenetriphenylphosphorane. This ylide is typically prepared by reacting methoxymethyltriphenylphosphonium chloride with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. lumenlearning.com A key consideration in the Wittig reaction is the stereoselectivity, as it can produce either the (E)- or (Z)-isomer of the alkene. researchgate.net

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used variation of the Wittig reaction that employs a phosphonate carbanion instead of a phosphonium ylide. nih.gov These carbanions are generally more reactive than the corresponding Wittig reagents and offer several advantages. A significant benefit of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during workup, simplifying product purification. Furthermore, the HWE reaction often provides excellent stereocontrol, typically favoring the formation of the (E)-alkene. nih.gov To construct the target side chain, 5-formyl-1,3-thiazole would be reacted with the anion of a methoxymethylphosphonate ester. nih.gov

Both the Wittig and HWE reactions represent powerful and reliable strategies for installing the 2-methoxyethenyl side chain onto a pre-formed thiazole nucleus, completing the synthesis of the target molecule. rsc.org

Stereoselective Approaches to Ethenyl Moiety Installation

The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. chem-station.com To synthesize this compound, a common approach would utilize 1,3-thiazole-5-carbaldehyde as a key precursor. This aldehyde can be reacted with the ylide generated from methoxymethyl(diphenyl)phosphine oxide or a similar phosphonate ester. The reaction typically proceeds through an oxaphosphetane intermediate, and its subsequent elimination favors the formation of the thermodynamically more stable (E)-vinyl ether. nrochemistry.com

Key features of the Horner-Wadsworth-Emmons approach:

High (E)-Selectivity: The reaction generally yields the (E)-isomer as the major product due to steric factors in the transition state. alfa-chemistry.com

Mild Conditions: The reaction can be carried out under relatively mild basic conditions (e.g., NaH, KHMDS) in aprotic solvents like THF or DME. alfa-chemistry.com

Accessible Precursors: The required phosphonate reagents are readily prepared via the Michaelis-Arbuzov reaction, and the precursor, 1,3-thiazole-5-carbaldehyde, can be synthesized through various methods. chem-station.com

Workup Advantage: A significant advantage over the classical Wittig reaction is that the phosphate byproduct is water-soluble, facilitating a simpler purification process. chem-station.com

While the standard HWE reaction favors the (E)-isomer, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates), can be employed to selectively produce (Z)-alkenes. nrochemistry.com Another related method, the Horner-Wittig reaction, utilizes diphenylphosphine oxides. In this variant, the intermediate adducts can sometimes be separated, allowing for the synthesis of pure E or Z isomers upon elimination. rsc.org

| Reaction | Typical Reagents | Primary Isomer | Key Advantage |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Dialkyl (methoxymethyl)phosphonate + Base (e.g., NaH) | (E) | High (E)-selectivity, water-soluble byproduct. chem-station.com |

| Still-Gennari Modification | Bis(trifluoroethyl) (methoxymethyl)phosphonate + Strong Base (e.g., KHMDS) | (Z) | High (Z)-selectivity. nrochemistry.com |

| Horner-Wittig Reaction | (Methoxymethyl)diphenylphosphine oxide + Base (e.g., n-BuLi) | (E) or (Z) | Potential for diastereomer separation to access pure isomers. rsc.org |

Functional Group Interconversions on Precursors

The synthesis of the target molecule is heavily reliant on the availability of suitably functionalized thiazole precursors. Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another, thereby providing access to key intermediates like 1,3-thiazole-5-carbaldehyde.

Several routes to this key aldehyde precursor have been established:

Oxidation of Alcohols: A common pathway involves the oxidation of 5-(hydroxymethyl)-1,3-thiazole. A variety of oxidizing agents can be employed, including manganese dioxide (MnO₂), chromium trioxide (CrO₃), or sodium hypochlorite (NaOCl). The choice of reagent depends on the substrate's sensitivity and the desired scale of the reaction. nih.gov

Reduction of Carboxylic Acid Derivatives: The Rosenmund reduction, involving the palladium-catalyzed hydrogenation of a thiazole-5-carboxylic acid chloride, provides a direct route to the aldehyde. nih.gov This method is particularly effective for preparing intermediates like 4-methyl-5-formylthiazole. Alternatively, esters or carboxylic acids can be reduced using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. nih.gov

Formylation of the Thiazole Ring: The Vilsmeier-Haack reaction offers a method for the direct formylation of electron-rich heterocycles. However, the thiazole ring itself is not sufficiently activated for this reaction. Instead, starting from a pre-functionalized thiazole, such as a 2-aminothiazole, can facilitate formylation at the 5-position. pharmaguideline.com

From Halogenated Thiazoles: A 5-bromo-1,3-thiazole can be converted into the aldehyde through halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting lithiated species with a formylating agent like N,N-dimethylformamide (DMF).

These transformations highlight the versatility of the thiazole ring and the ability to strategically introduce the necessary aldehyde functionality for the subsequent installation of the methoxyethenyl group. pharmaguideline.com

Advanced Catalytic Methods for Functionalization and Derivatization

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. For the synthesis and derivatization of this compound, several advanced catalytic strategies are applicable, primarily involving transition-metal catalysis and direct C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions can be used to construct the target molecule by coupling a thiazole moiety with the methoxyethenyl fragment. In a typical Suzuki-Miyaura coupling, a 5-halo-1,3-thiazole (e.g., 5-bromo-1,3-thiazole) would be reacted with a (2-methoxyethenyl)boronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

This approach offers several advantages:

High Functional Group Tolerance: Suzuki-Miyaura and related couplings (e.g., Stille, Negishi) are compatible with a wide range of functional groups.

Stereochemical Retention: The geometry of the vinylboronic acid is typically retained in the final product, allowing for the synthesis of specific E or Z isomers.

Convergent Synthesis: This strategy allows for the two key fragments of the molecule to be synthesized separately and then joined at a late stage, which is often more efficient than a linear synthesis.

| Reaction Name | Thiazole Substrate | Coupling Partner | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1,3-thiazole | (E/Z)-(2-Methoxyethenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ |

| Stille | 5-Bromo-1,3-thiazole | (E/Z)-Tributyl(2-methoxyethenyl)stannane | Pd(PPh₃)₄ |

| Negishi | 5-Bromo-1,3-thiazole | (E/Z)-(2-Methoxyethenyl)zinc chloride | Pd(dppf)Cl₂ |

C-H Activation and Direct Functionalization Strategies

Direct C-H activation is an increasingly important field that offers a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners (e.g., with a halogen or organometallic group). For the thiazole ring, the C5 position is a primary site for electrophilic substitution and is amenable to direct functionalization.

Palladium-catalyzed C-H alkenylation can be used to directly couple an unsubstituted 1,3-thiazole (or a 2- or 4-substituted derivative) with a methoxy-activated alkene. These reactions typically require a palladium catalyst, a ligand, and an oxidant. This approach allows for the direct formation of the C5-ethenyl bond without prior halogenation of the thiazole ring, thus shortening the synthetic sequence. The regioselectivity of these reactions is often high for the C5 position.

Metal-Free and Organocatalytic Approaches

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods are gaining prominence. While direct metal-free C-H vinylation of thiazoles is still an emerging area, related C-H arylations using diaryliodonium salts under metal-free conditions have been developed for various heterocycles. nih.gov By analogy, a similar strategy could potentially be developed for vinylation.

Furthermore, organocatalysis can be employed in the synthesis of the thiazole ring itself. For instance, multicomponent reactions catalyzed by simple organic molecules like asparagine can be used to construct the thiazole core under green conditions. bepls.com Organocatalysts can also be used in cycloaddition reactions that lead to thiazole-containing products, offering an alternative, metal-free pathway to complex derivatives. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of thiazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bepls.com

Several green strategies can be incorporated into the synthesis of this compound:

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene glycol (PEG) can significantly reduce environmental impact. For example, certain thiazole syntheses have been successfully performed in water. bepls.com

Microwave and Ultrasonic Irradiation: The use of microwave or ultrasonic energy can dramatically reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating. bepls.comnih.gov These techniques are applicable to both the formation of the thiazole ring (e.g., Hantzsch synthesis) and subsequent functionalization steps.

Catalysis: The use of catalysts, as discussed in section 2.4, is inherently a green principle as it reduces the amount of reagents needed. Employing recyclable heterogeneous or biocatalysts, such as chitosan-based catalysts, further enhances the sustainability of the process. nih.gov

Multicomponent Reactions (MCRs): The Hantzsch thiazole synthesis is a classical example of an MCR, where multiple starting materials react in a single pot to form a complex product. This approach improves step- and atom-economy by reducing the number of synthetic and purification steps. bepls.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Reactivity and Transformational Chemistry of 5 2 Methoxyethenyl 1,3 Thiazole

Electrophilic and Nucleophilic Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The sulfur atom at position 1 acts as an electron donor through resonance, while the nitrogen atom at position 3 is electron-withdrawing. This electronic distribution dictates the regioselectivity of substitution reactions.

Regioselectivity and Reaction Conditions at C-2, C-4, and C-5

Calculations of electron density in the thiazole ring indicate that the C-5 position is the most electron-rich, making it the primary site for electrophilic attack. Conversely, the C-2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack and deprotonation by strong bases. The C-4 position is generally considered to be of intermediate reactivity.

The 2-methoxyethenyl substituent at the C-5 position is an electron-donating group, which would further activate this position towards electrophilic substitution. However, since the C-5 position is already substituted, electrophilic attack on the ring would be directed to the next most favorable position, which is typically C-4, albeit under more forcing conditions than for an unsubstituted thiazole.

Table 1: Predicted Regioselectivity of Reactions on the Thiazole Ring of 5-(2-Methoxyethenyl)-1,3-thiazole

| Position | Predicted Reactivity | Influencing Factors |

| C-2 | Most electron-deficient; susceptible to nucleophilic attack and deprotonation. | The inherent electronic nature of the thiazole ring. |

| C-4 | Moderately electron-rich; potential site for electrophilic substitution under forcing conditions. | Activated by the electron-donating effect of the sulfur atom. |

| C-5 | Most electron-rich; primary site for electrophilic attack (already substituted in the target molecule). | Electron donation from the sulfur atom and the 2-methoxyethenyl group. |

Nucleophilic Substitution Reactions with Various Reagents

Given the electron-deficient nature of the C-2 position, nucleophilic substitution reactions are expected to occur at this site, particularly if a suitable leaving group is present. For instance, a 2-halo-5-(2-methoxyethenyl)-1,3-thiazole would be anticipated to react with various nucleophiles.

Table 2: Hypothetical Nucleophilic Substitution Reactions at the C-2 Position

| Reagent | Expected Product | Reaction Type |

| Sodium methoxide (NaOMe) | 2-Methoxy-5-(2-methoxyethenyl)-1,3-thiazole | Nucleophilic aromatic substitution |

| Ammonia (NH₃) | 5-(2-Methoxyethenyl)-1,3-thiazol-2-amine | Nucleophilic aromatic substitution |

| Sodium cyanide (NaCN) | This compound-2-carbonitrile | Nucleophilic aromatic substitution |

Transformations Involving the 2-Methoxyethenyl Side Chain

The 2-methoxyethenyl side chain offers a second reactive site within the molecule, with the carbon-carbon double bond and the methoxy (B1213986) group influencing its chemical behavior.

Addition Reactions to the Ethenyl Double Bond

The double bond of the 2-methoxyethenyl group is electron-rich due to the resonance donation from the adjacent oxygen atom. This makes it susceptible to electrophilic addition reactions. In such reactions, the initial attack by an electrophile would be expected to occur at the carbon atom further from the thiazole ring, leading to a resonance-stabilized carbocation intermediate.

Table 3: Predicted Products of Electrophilic Addition to the 2-Methoxyethenyl Side Chain

| Reagent | Predicted Intermediate | Predicted Final Product |

| HBr | Carbocation stabilized by the thiazole ring and the methoxy group | 5-(1-Bromo-2-methoxyethyl)-1,3-thiazole |

| Br₂ | Bromonium ion intermediate | 5-(1,2-Dibromo-2-methoxyethyl)-1,3-thiazole |

| H₂O/H⁺ | Carbocation stabilized by the thiazole ring and the methoxy group | 5-(1-Hydroxy-2-methoxyethyl)-1,3-thiazole |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-rich nature of the 2-methoxyethenyl double bond makes it a suitable dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. It can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles.

Table 4: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Expected Product Class |

| Diels-Alder | Tetracyanoethylene | Cyclohexene derivative |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Triazoline derivative |

| 1,3-Dipolar Cycloaddition | Nitrile oxide | Isoxazoline derivative |

Oxidative and Reductive Transformations

The 2-methoxyethenyl side chain can undergo both oxidative and reductive transformations. Mild oxidation could potentially lead to cleavage of the double bond or epoxidation, while stronger oxidation could affect the thiazole ring. Reduction would saturate the double bond.

Table 5: Predicted Oxidative and Reductive Transformations

| Reaction Type | Reagent | Expected Product |

| Oxidation | Ozone (O₃), followed by reductive workup | 1,3-Thiazole-5-carbaldehyde and formaldehyde |

| Oxidation | Peroxy acid (e.g., m-CPBA) | 5-(2-(Methoxymethyl)oxiran-2-yl)-1,3-thiazole |

| Reduction | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | 5-(2-Methoxyethyl)-1,3-thiazole |

Rearrangement Reactions and Fragmentation Pathways

There is no specific information available in the scientific literature regarding the rearrangement reactions or mass spectrometric fragmentation pathways of this compound. Typically, the fragmentation of thiazole derivatives in mass spectrometry involves the cleavage of side chains and the eventual rupture of the heterocyclic ring. For a compound like this compound, one might hypothesize fragmentation to involve the loss of a methyl group (-CH3), a methoxy group (-OCH3), or cleavage of the ethenyl side chain, followed by the characteristic breakdown of the thiazole core. However, without experimental spectra and analysis, this remains conjectural. Similarly, no studies detailing photochemical, thermal, or acid-catalyzed rearrangements for this specific molecule have been published.

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies, which form the bedrock of understanding chemical reactions, have not been reported for this compound. Such studies would involve computational chemistry and experimental analysis to map out the energy profiles of reactions, identify key intermediates, and understand the electronic factors that control the chemical outcomes.

No published research has focused on elucidating the reaction intermediates or transition states involved in the chemical transformations of this compound. Understanding these transient species is crucial for controlling reaction pathways and designing new synthetic methods.

Kinetic studies, which measure the rates of chemical reactions, provide quantitative insight into reaction mechanisms. There are no available kinetic data or rate constant determinations for reactions involving this compound. Such data would be invaluable for predicting the compound's behavior under various conditions and for optimizing any potential synthetic applications.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom within the 5-(2-Methoxyethenyl)-1,3-thiazole molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring, the ethenyl group, and the methoxy (B1213986) group. The protons on the thiazole ring typically resonate in the aromatic region. The vinylic protons of the ethenyl bridge would show characteristic coupling constants (J-values) that help determine the stereochemistry (E/Z isomerism) of the double bond. The methoxy group protons would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the thiazole ring would have distinct chemical shifts, with the carbon atom situated between the nitrogen and sulfur atoms (C2) typically appearing at a lower field. The sp² hybridized carbons of the ethenyl group and the sp³ hybridized carbon of the methoxy group would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole H-2 | 8.5 - 9.0 | 150 - 155 |

| Thiazole H-4 | 7.0 - 7.5 | 115 - 120 |

| Ethenyl H-1' | 6.5 - 7.0 (d) | 130 - 135 |

| Ethenyl H-2' | 5.0 - 5.5 (d) | 105 - 110 |

| Methoxy H | 3.5 - 4.0 (s) | 55 - 60 |

| Thiazole C-5 | - | 135 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is invaluable for connecting different fragments of the molecule, for instance, showing correlations from the methoxy protons to the ethenyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be particularly useful in confirming the stereochemistry of the ethenyl double bond by observing through-space interactions between specific protons.

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) can be a powerful tool for monitoring the progress of the synthesis of this compound. By integrating the signals of the starting materials and the product in the ¹H NMR spectrum at different time points, the reaction kinetics and conversion can be accurately determined without the need for chromatographic separation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the theoretical mass calculated for the expected elemental composition (C₆H₇NOS).

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information, as the molecule breaks at its weakest bonds in a predictable manner. Expected fragmentation pathways could include the loss of the methoxy group, cleavage of the ethenyl chain, or fragmentation of the thiazole ring. This data helps to confirm the proposed structure and can be used to differentiate it from isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. In the structural characterization of this compound, these spectroscopic methods provide valuable insights into the molecular framework, confirming the presence of key structural motifs such as the thiazole ring, the methoxy group, and the ethenyl linkage.

The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies corresponding to its vibrational transitions. For this compound, characteristic absorption bands would be expected for the stretching and bending vibrations of its constituent bonds. The thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen, exhibits a series of characteristic vibrations. derpharmachemica.commdpi.com Typically, C=N stretching vibrations within the thiazole ring are observed in the region of 1650-1550 cm⁻¹. The C-S stretching vibrations usually appear in the fingerprint region, which is generally between 800 and 600 cm⁻¹. The C-H stretching vibrations of the aromatic thiazole ring are expected above 3000 cm⁻¹.

The methoxyethenyl substituent also gives rise to distinct spectral features. The C=C stretching vibration of the ethenyl group is anticipated to produce a band in the 1680-1620 cm⁻¹ region. The methoxy group (-OCH₃) is characterized by a strong C-O stretching vibration, typically found in the 1275-1000 cm⁻¹ range. Additionally, the C-H stretching vibrations of the methyl group are expected around 2950-2850 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the thiazole ring and the C=C stretching of the ethenyl bridge would be expected to produce strong Raman signals.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on known data for related thiazole derivatives. rjpbcs.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiazole Ring | C=N Stretch | 1650-1550 |

| C-S Stretch | 800-600 | |

| Aromatic C-H Stretch | >3000 | |

| Ethenyl Group | C=C Stretch | 1680-1620 |

| Methoxy Group | C-O Stretch | 1275-1000 |

| C-H Stretch (methyl) | 2950-2850 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

While the specific crystal structure of this compound is not detailed in the provided search results, the general principles of X-ray crystallography can be applied to understand its potential solid-state conformation. For related thiazole derivatives, X-ray diffraction studies have revealed key structural parameters. nih.govst-andrews.ac.ukresearchgate.net For instance, the planarity of the thiazole ring and the conformation of substituents can be precisely determined. nih.govresearchgate.net

In the case of this compound, a single-crystal X-ray diffraction analysis would elucidate the following:

Molecular Geometry: The precise bond lengths and angles of the thiazole ring and the methoxyethenyl substituent would be determined. This would confirm the expected hybridization of the atoms and reveal any distortions from ideal geometries.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be revealed, highlighting any significant intermolecular forces such as hydrogen bonds, π-π stacking, or van der Waals interactions. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

The table below presents typical bond lengths and angles for a thiazole ring, which would be expected to be similar in this compound.

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| S1-C2 | 1.71-1.73 | C5-S1-C2 | ~89-91 |

| C2-N3 | 1.30-1.32 | S1-C2-N3 | ~114-116 |

| N3-C4 | 1.37-1.39 | C2-N3-C4 | ~110-112 |

| C4-C5 | 1.35-1.37 | N3-C4-C5 | ~115-117 |

| C5-S1 | 1.70-1.72 | C4-C5-S1 | ~110-112 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (If Chiral Derivatives are Explored)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The most common of these techniques is Circular Dichroism (CD) spectroscopy. CD spectroscopy is a powerful tool for the stereochemical analysis of chiral compounds, providing information about their absolute configuration and conformation in solution.

For the parent compound, this compound, which is achiral, chiroptical spectroscopy is not applicable as it does not possess a stereocenter and will not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then CD spectroscopy would become a vital analytical method for their characterization.

As there is no information available in the provided search results regarding chiral derivatives of this compound, a detailed discussion on the application of chiroptical spectroscopy remains speculative.

Computational and Theoretical Chemistry of 5 2 Methoxyethenyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. For a novel thiazole (B1198619) derivative like 5-(2-Methoxyethenyl)-1,3-thiazole, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability.

For thiazole derivatives, the HOMO is often localized over the electron-rich thiazole ring and any conjugated systems, while the LUMO is distributed over the electron-deficient parts of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the methoxyethenyl group's conjugation with the thiazole ring would be expected to influence the energies and distributions of these frontier orbitals significantly.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for a Thiazole Derivative

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO, indicates chemical stability |

| Ionization Potential (I) | 6.5 | -EHOMO, energy required to remove an electron |

| Electron Affinity (A) | 1.8 | -ELUMO, energy released when an electron is added |

| Electronegativity (χ) | 4.15 | (I + A) / 2, measures the power to attract electrons |

| Chemical Hardness (η) | 2.35 | (I - A) / 2, resistance to change in electron distribution |

| Chemical Softness (S) | 0.42 | 1 / (2η), inverse of hardness |

Note: The data in this table is illustrative for a generic thiazole derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methoxy (B1213986) group would be expected to be regions of negative electrostatic potential.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating thermodynamic properties. A DFT study on this compound, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and its conformational stability. The planarity of the conjugated system formed by the ethenyl bridge and the thiazole ring would be a key aspect of such an investigation.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical NMR Chemical Shifts and Coupling Constants

There are no available studies that have performed quantum chemical calculations to predict the 1H and 13C NMR chemical shifts or the spin-spin coupling constants for this compound. Such calculations would typically involve geometry optimization of the molecule's structure followed by the application of methods like Density Functional Theory (DFT) with various functionals and basis sets to compute the magnetic shielding tensors. Without these primary research findings, a data table and a detailed discussion of the theoretical NMR properties cannot be constructed.

Vibrational Frequency Analysis (IR/Raman)

Similarly, the scientific literature lacks any reports on the theoretical vibrational frequency analysis for this compound. This type of analysis involves calculating the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy. These calculations are crucial for assigning the vibrational modes of the molecule and for interpreting experimental spectra. The absence of such a study means that a data table of theoretical vibrational frequencies and a discussion of the IR and Raman spectral features cannot be provided.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Properties

While QSPR studies have been conducted for various classes of thiazole derivatives to predict their biological activities or physicochemical properties, no specific QSPR models have been developed for or applied to this compound. Developing a QSPR model requires a dataset of structurally related compounds with experimentally determined properties, from which a mathematical relationship between the chemical structure and the property is derived. As no such focused study on this compound and its close analogs is available, a discussion on the prediction of its chemical properties via QSPR is not feasible.

This compound as a Building Block in Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its functional groups and their reactivity. While this compound possesses a reactive vinyl group and a heterocyclic core, specific examples of its use are not prevalent in the literature.

There is no specific information in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of complex heterocyclic systems. In a broader context, vinyl-substituted heterocycles are recognized as valuable synthons. The vinyl group can participate in various chemical transformations, including cycloadditions, hydroboration-oxidation, and Heck coupling reactions, which allow for the elaboration of the heterocyclic core into more complex structures. For instance, vinyl azides, which share the reactive vinyl moiety, are known to be pivotal three-atom synthons for constructing diverse N-heterocyclic skeletons. nih.gov Thiazoles and their derivatives are also key structural units in many natural products and are considered important building blocks in medicinal chemistry, often synthesized from versatile precursors like N-propargylamines. nih.gov

A review of the literature did not yield any instances of this compound being employed as a building block in the total synthesis of natural products. The thiazole ring itself is a privileged motif found in numerous peptide-derived natural products of significant biological interest. researchgate.net The synthesis of these complex natural products often relies on the use of optically pure thiazole and thiazoline building blocks, which are incorporated into the larger molecular architecture. researchgate.net Methodologies for creating such building blocks are a critical focus of natural product synthesis, but the specific contribution of this compound to this field is not documented.

Role in Materials Science Research

Thiazole-containing compounds are explored in materials science for their electronic and optical properties, often being incorporated into conjugated systems.

Specific studies on the polymerization of this compound to form π-conjugated polymers were not found. However, research on a closely related compound, 4-methyl-5-vinyl-1,3-thiazole, demonstrates the potential of this class of molecules in polymer chemistry. This compound has been successfully used as a monomer in Ring-Opening Metathesis Polymerization (ROMP). sigmaaldrich.com The Diels-Alder reaction of 4-methyl-5-vinyl-1,3-thiazole with cyclopentadiene yields a cycloadduct that, after methylation, serves as a monomer for ROMP, producing a functionalized polymer gel (ROMPgel). sigmaaldrich.com This indicates that the vinylthiazole scaffold is a viable platform for creating polymeric materials.

Additionally, vinylthiazole derivatives, such as 4-methyl-5-vinyl-1,3-thiazole, are cited as potential monomers for creating polymers used in low-loss dielectric materials, which are crucial components in electronic applications. google.com

| Monomer Precursor | Reaction Steps | Polymerization Method | Resulting Polymer | Reference |

|---|---|---|---|---|

| 4-methyl-5-vinyl-1,3-thiazole | 1. Diels-Alder with cyclopentadiene 2. Methylation with MeI | Ring-Opening Metathesis Polymerization (ROMP) | ROMPgel 68 | sigmaaldrich.com |

There is no direct evidence of this compound being used as a precursor for optoelectronic materials or dyes. Generally, thiazole-containing π-conjugated polymers are of interest for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmdpi.comnih.gov These polymers are typically synthesized through cross-coupling reactions, such as Suzuki or Stille coupling, involving di-halogenated thiazole derivatives and other aromatic co-monomers. rsc.orgnih.gov The incorporation of the electron-deficient thiazole ring into the polymer backbone can tune the electronic and optical properties of the material. While vinyl groups can be used in polymerization, the literature on thiazole-based optoelectronic materials predominantly focuses on other synthetic routes.

Ligand Development in Catalysis Research

No specific studies detailing the use of this compound in ligand development for catalysis research were identified. Thiazole derivatives, in general, are widely used as ligands in coordination chemistry. researchgate.netresearchgate.net The nitrogen atom of the thiazole ring acts as a Lewis base, readily coordinating to metal centers. The sulfur atom can also participate in coordination, allowing thiazoles to act as monodentate or bidentate ligands. These thiazole-metal complexes have applications in catalysis and bioinorganic chemistry. researchgate.netresearchgate.net The specific electronic and steric properties imparted by substituents on the thiazole ring, such as the 5-(2-methoxyethenyl) group, would influence the stability and catalytic activity of the resulting metal complexes, but this potential has not been specifically explored or reported for the title compound.

Unexplored Avenues: The Non-Biological and Non-Clinical Profile of this compound

The scientific inquiry into the potential of novel chemical compounds is a vast and ever-expanding field. While many molecules are rigorously investigated for their biological and clinical applications, a significant number remain largely unexplored in other domains of chemical science. One such compound is this compound, a molecule whose non-biological and non-clinical characteristics are yet to be extensively documented in publicly available research. This article aims to address the current knowledge gap by focusing exclusively on the theoretical and potential non-biological applications of this specific thiazole derivative, based on the general chemical properties of related structures.

Challenges and Future Directions in Research on 5 2 Methoxyethenyl 1,3 Thiazole

Development of Highly Efficient and Stereoselective Synthetic Routes

A primary challenge in the study of 5-(2-methoxyethenyl)-1,3-thiazole is the development of synthetic routes that are not only high-yielding but also offer precise control over the stereochemistry of the methoxyethenyl group. The E and Z isomers of this compound may exhibit distinct physical properties and biological activities, making stereoselectivity a critical aspect of its synthesis.

Currently, plausible synthetic strategies are extrapolated from known methods for creating vinylthiazoles. Cross-coupling reactions, such as the Heck reaction, and olefination reactions, like the Wittig reaction, are promising avenues. For instance, a Heck reaction could involve the palladium-catalyzed coupling of a 5-halothiazole with methoxyethene. A key challenge here lies in preventing the polymerization of the vinyl ether under the reaction conditions.

The Wittig reaction offers an alternative by reacting a 5-formylthiazole with a methoxymethyl-substituted phosphonium (B103445) ylide. masterorganicchemistry.comlumenlearning.com The choice of the ylide and reaction conditions would be crucial in determining the E/Z selectivity of the resulting alkene. Stabilized ylides generally favor the formation of the (E)-alkene. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Reaction Type | Starting Materials | Potential Catalyst/Reagent | Key Challenges |

| Heck Reaction | 5-Bromothiazole, Methoxyethene | Palladium(II) acetate, a phosphine (B1218219) ligand, and a base | Catalyst deactivation, polymerization of methoxyethene, control of stereoselectivity. organic-chemistry.org |

| Wittig Reaction | 5-Formylthiazole, Methoxymethyltriphenylphosphonium chloride | A strong base (e.g., n-butyllithium) | Preparation and handling of the ylide, achieving high stereoselectivity. masterorganicchemistry.comlumenlearning.comorganic-chemistry.org |

| Sonogashira Coupling followed by Hydromethoxylation | 5-Halothiazole, Ethyne | Palladium and copper catalysts | Handling of gaseous ethyne, regioselectivity of the subsequent methoxy (B1213986) addition. |

Future research should focus on optimizing these routes to achieve high yields and, critically, high stereoselectivity. The development of novel catalyst systems for cross-coupling reactions that are more tolerant of functional groups and less prone to side reactions would be a significant advancement.

Exploration of Novel Reactivity Patterns and Cascade Reactions

The reactivity of the this compound core is another fertile ground for investigation. The interplay between the electron-rich thiazole (B1198619) ring and the electron-donating methoxyethenyl substituent could lead to unique reactivity patterns. For instance, the vinyl group is a handle for various transformations, including polymerization, cycloadditions, and hydrofunctionalization reactions.

Cascade reactions, which involve a sequence of intramolecular reactions to rapidly build molecular complexity from a simple starting material, are particularly attractive. A hypothetical cascade could be initiated by the reaction of the thiazole nitrogen or the vinyl group, leading to the formation of more complex fused heterocyclic systems. The development of such cascade reactions would be a powerful tool for generating libraries of novel compounds for biological screening. Domino reactions involving thioamides and appropriately substituted precursors could also be explored for the direct synthesis of complex thiazole derivatives. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to flow chemistry and automated platforms presents a significant opportunity for accelerating research. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for higher yields and purity. uc.ptnih.gov

For instance, a continuous flow process for a Heck or Wittig reaction could allow for precise control of reaction time and temperature, minimizing the formation of byproducts. nih.gov In-line purification techniques could be integrated to deliver the pure product in a continuous stream. Automated synthesis platforms could then be used to rapidly explore a wide range of reaction conditions or to synthesize a library of derivatives by varying the starting materials.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of potentially hazardous reagents in larger quantities. | Smaller reaction volumes at any given time, better heat dissipation. |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. uc.pt |

| Scalability | Often requires re-optimization for larger scales. | Scalability can be achieved by running the system for longer periods. |

| Reproducibility | Can be operator-dependent. | Higher reproducibility due to automated control. |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry can play a crucial role in guiding the experimental exploration of this compound. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, including the relative stabilities of the E and Z isomers. Such studies can also provide insights into the reaction mechanisms of its synthesis and subsequent transformations, helping to rationalize experimental observations and predict the outcomes of new reactions.

Furthermore, computational screening of virtual libraries of derivatives of this compound could identify promising candidates for specific applications, such as in materials science or as potential drug candidates. This predictive approach can help to focus experimental efforts on the most promising avenues, saving time and resources.

Discovery of Untapped Research Applications as a Chemical Building Block

The unique combination of a thiazole ring and a methoxyethenyl group makes this compound a potentially valuable building block in organic synthesis. The vinyl group can participate in polymerization reactions, suggesting applications in the development of novel polymers with tailored electronic or optical properties. cymitquimica.com The thiazole moiety is a well-known pharmacophore found in many biologically active compounds, indicating potential applications in medicinal chemistry. sysrevpharm.org

Future research should aim to explore these untapped applications. For example, the synthesis and characterization of polymers derived from this monomer could lead to new materials for organic electronics. In medicinal chemistry, the compound could be used as a scaffold for the synthesis of new libraries of compounds to be screened for a variety of biological targets. The exploration of its use in the synthesis of natural product analogues or other complex molecules is also a promising area of research.

Addressing Sustainability and Environmental Considerations in Synthesis

Developing sustainable and environmentally friendly synthetic methods is a crucial aspect of modern chemical research. Future work on the synthesis of this compound should prioritize the use of green chemistry principles. bepls.commdpi.comresearchgate.net This includes the use of less hazardous solvents, the development of catalyst systems that can be recycled and reused, and the design of reactions that are atom-economical, minimizing the generation of waste.

Q & A

Q. How do ultrasonic techniques enhance the bioactivity of thiazole nanoparticles?

- Answer: Ultrasonication (20–40 kHz, 30 min) reduces particle size to 50–100 nm (confirmed via DLS), increasing surface area and dissolution rates. For example, 5-(2’-hydroxy-3’,5’-dichlorophenyl)-1,3-thiazole nanoparticles show 2–3x lower MIC values compared to bulk compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.